molecular formula C18H15ClFN5O2 B2596243 VU0650786

VU0650786

Cat. No.: B2596243
M. Wt: 387.8 g/mol
InChI Key: RXRVCJFGSOVYLG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0650786 is a potent and selective central nervous system penetrant negative allosteric modulator of metabotropic glutamate receptor subtype 3. This compound has shown significant antidepressant and anxiolytic activity in rodent models . It is primarily used in scientific research to explore the modulation of glutamate receptors and their potential therapeutic applications.

Preparation Methods

The synthesis of VU0650786 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the supplier

Chemical Reactions Analysis

VU0650786 undergoes various chemical reactions, including:

Scientific Research Applications

VU0650786 has a wide range of scientific research applications, including:

Mechanism of Action

VU0650786 exerts its effects by binding to the metabotropic glutamate receptor subtype 3 and acting as a negative allosteric modulator. This binding leads to a conformational change in the receptor, reducing its activity and modulating neurotransmission. The molecular targets and pathways involved include the inhibition of thalamocortical long-term depression and the enhancement of synaptic strength in specific neuronal populations .

Comparison with Similar Compounds

VU0650786 is unique in its high selectivity and potency as a negative allosteric modulator of metabotropic glutamate receptor subtype 3. Similar compounds include:

These compounds differ in their selectivity, potency, and specific receptor subtype targets, highlighting the uniqueness of this compound in its therapeutic potential and research applications.

Biological Activity

VU0650786 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3). This compound has garnered attention due to its potential therapeutic applications in various neuropsychiatric disorders, including anxiety and depression. This article delves into its biological activity, pharmacological properties, and relevant research findings.

This compound is characterized by its structure as a member of the 5-aryl-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-one class. It exhibits a potent and selective inhibition of mGlu3 receptors with an IC50 value of approximately 392 nM . This selectivity is crucial for minimizing off-target effects associated with broader mGlu receptor antagonism.

The primary mechanism by which this compound exerts its effects involves the modulation of intracellular signaling pathways associated with mGlu3 activation. By acting as a negative allosteric modulator, this compound reduces the receptor's activity in response to endogenous glutamate, thereby influencing downstream signaling cascades such as cyclic AMP (cAMP) accumulation .

Behavioral Models

This compound has been evaluated in several rodent behavioral models to assess its anxiolytic and antidepressant-like effects. Notably:

  • Anxiety Models : In studies using the elevated plus maze and open field tests, administration of this compound resulted in significant reductions in anxiety-related behaviors .
  • Depression Models : The forced swim test demonstrated that this compound could reduce immobility time, suggesting an antidepressant-like effect .

Cognitive Function

Research has indicated that this compound may ameliorate cognitive deficits induced by substances such as methamphetamine. In experiments, both genetic deletion and pharmacological blockade of mGlu3 receptors using this compound corrected memory impairments in wild-type mice challenged with methamphetamine .

Pharmacokinetics and CNS Penetration

This compound has been shown to possess favorable pharmacokinetic properties, allowing for effective central nervous system (CNS) penetration. Studies have confirmed its bioavailability and ability to reach therapeutic concentrations in the brain following systemic administration .

Summary of Research Findings

The following table summarizes key findings from studies involving this compound:

StudyModelKey FindingsReference
Engers et al.Rodent Anxiety ModelsSignificant anxiolytic effects observed
Joffe et al.Cognitive ImpairmentCorrected memory deficits post-methamphetamine treatment
Moldrich et al.cAMP AccumulationReduced cAMP accumulation via mGlu3 modulation

Case Studies

In a notable case study involving chronic administration of this compound, researchers observed a marked improvement in behavioral outcomes related to anxiety and depression in rodent models. The study highlighted the compound's potential for therapeutic use in treating mood disorders, particularly given its selective action on mGlu3 receptors without affecting mGlu2 receptors significantly .

Properties

IUPAC Name

(7R)-2-[(5-chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN5O2/c1-11-9-24(14-3-2-6-21-17(14)20)18(26)15-7-13(23-25(11)15)10-27-16-5-4-12(19)8-22-16/h2-8,11H,9-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRVCJFGSOVYLG-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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